Orthogonal Ester Differentiation vs. Symmetrical Diethyl Succinate Analogs
The target compound possesses a mixed ethyl/tert-butyl diester configuration, contrasting sharply with symmetrical analogs like diethyl 2-(diethoxyphosphoryl)succinate (CAS 7071-15-0), which contains two identical ethyl esters . This structural difference enables the orthogonal deprotection of the tert-butyl ester under acidic conditions while leaving the ethyl ester intact, a capability absent in the symmetrical analog [1].
| Evidence Dimension | Ester protecting groups |
|---|---|
| Target Compound Data | 1 × ethyl ester, 1 × tert-butyl ester |
| Comparator Or Baseline | Diethyl 2-(diethoxyphosphoryl)succinate: 2 × ethyl ester |
| Quantified Difference | Orthogonal vs. symmetrical protection |
| Conditions | Structural comparison; tert-butyl group cleavable under acidic conditions (e.g., TFA) while ethyl ester remains stable |
Why This Matters
This orthogonality is essential for complex multi-step syntheses requiring sequential carboxylic acid unmasking, dictating the selection of this specific building block over simpler diester analogs.
- [1] Kuujia. 1-Ethyl 4-(tert-Butyl) 2-(diethyl phosphono)succinate. CAS 77924-28-8. https://www.kuujia.com/cas-77924-28-8.html View Source
